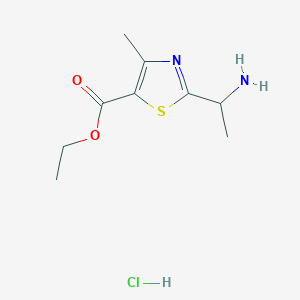
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride, also known as EAMT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazole derivative and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Applications
Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and studied for their antimicrobial activities. These derivatives exhibit significant activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship of these compounds was analyzed using 3D-QSAR models, providing insights for future antimicrobial agent design (Desai, Bhatt, & Joshi, 2019).
Molluscicidal Properties
Research on thiazolo[5,4-d]pyrimidines, which are synthesized from ethyl chloroformate/DMF mixture and 5-amino-2-(ethylthio)thiazole-4-carboxamide, has shown molluscicidal properties against the intermediate host of schistosomiasis, B. alexandrina snails. This highlights the potential use of these compounds in controlling schistosomiasis transmission (El-bayouki & Basyouni, 1988).
Synthetic Studies on Peptides
Studies have been conducted on the isomerization of amino acid components in thiazoline peptides, where derivatives such as ethyl 2-(1-benzyloxycarbonylaminoethyl)-R-Δ2-thiazoline-4-carboxylate were synthesized. These studies contribute to understanding peptide stability and could influence peptide drug development (Hirotsu, Shiba, & Kaneko, 1970).
Corrosion Inhibition
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been evaluated as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound acts as a mixed-type inhibitor, with efficiency increasing with concentration and temperature, suggesting its application in metal preservation (Raviprabha & Bhat, 2019).
Synthesis of Novel Thiazole Derivatives
Novel synthetic approaches have been explored for 2-amino-1,3-thiazole-5-carboxylates, leveraging ultrasonic and thermally mediated nucleophilic displacement. This method presents a new avenue for synthesizing a variety of thiazole derivatives with potential pharmaceutical applications (Baker & Williams, 2003).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding and van der waals forces .
Biochemical Pathways
Similar compounds have been implicated in various signaling pathways, such as the hippo signaling pathway, which plays a crucial role in cell proliferation and apoptosis .
Pharmacokinetics
The compound’s molecular weight and structure suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Similar compounds have been shown to influence cellular processes such as cell proliferation, apoptosis, and signal transduction .
properties
IUPAC Name |
ethyl 2-(1-aminoethyl)-4-methyl-1,3-thiazole-5-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10;/h5H,4,10H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYBKKGKFDJCSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C(C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone](/img/structure/B2904165.png)




![(S)-(2-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2904173.png)
![5-((5-Bromothiophen-2-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2904174.png)

![2-[1-(2-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2904176.png)
![1-[4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B2904177.png)

